Blm-IN-1 is classified as a small molecule inhibitor derived from the modification of quinazolinone derivatives, which have shown promise in inhibiting Bloom's syndrome helicase. The synthesis of Blm-IN-1 involves the design and evaluation of various chemical structures to enhance its specificity and efficacy against the helicase while minimizing off-target effects .
The synthesis of Blm-IN-1 involves several key steps:
Challenges in synthesis may include achieving high yields and purity, as well as ensuring that the final product retains biological activity against Bloom's syndrome helicase.
Blm-IN-1 features a complex molecular structure characterized by a quinazolinone backbone with specific functional groups that facilitate interaction with Bloom's syndrome helicase. The precise molecular formula and structural data are crucial for understanding its mechanism of action.
The molecular structure can be visualized using software tools like ChemDraw or PyMOL, which allow researchers to analyze binding sites and interactions with the target protein.
Blm-IN-1 undergoes specific chemical reactions that are essential for its function as an inhibitor:
The mechanism by which Blm-IN-1 inhibits Bloom's syndrome helicase involves:
Blm-IN-1 exhibits several notable physical properties:
Key chemical properties include:
Blm-IN-1 has potential applications in various scientific fields:
BLM (Bloom syndrome protein), encoded by the BLM gene (chromosome 15q26.1), is a 3′–5′ ATP-dependent RecQ helicase essential for maintaining genomic integrity. It resolves replication stress, suppresses hyper-recombination, and prevents chromosomal instability—a hallmark of Bloom syndrome, caused by biallelic BLM mutations [1] [10]. BLM operates primarily in the homologous recombination repair (HRR) pathway, ensuring error-free repair of DNA double-strand breaks (DSBs). Its dysfunction leads to elevated sister chromatid exchanges (SCEs) and cancer predisposition [1] [5].
BLM modulates HRR at multiple stages:
Table 1: Impact of BLM Inhibition on HRR Metrics
Condition | RAD51 Foci Formation | HRR Efficiency | SCE Frequency |
---|---|---|---|
BLM-WT | Baseline | Baseline | 5–10/cell |
BLM-Deficient (BS cells) | Decreased | Reduced | 10× increase |
BLM-IN-1 Treatment | Increased | Enhanced | 8× increase |
Data synthesized from [5] [9] [10].
BLM forms the BTRR complex (BLM–TopoIIIα–RMI1–RMI2) to dissolve double Holliday junctions (dHJs):
BLM’s partnerships are critical for function:
Table 2: BLM-IN-1’s Molecular Interactions
Target Domain (BLM) | Function Disrupted | Cellular Outcome |
---|---|---|
Helicase Core (aa 636–1298) | ATP hydrolysis/DNA unwinding | Impaired dHJ dissolution |
RQC Domain | Substrate binding (HJ/G4 DNA) | RAD51 filament persistence |
HRDC Domain | DNA processivity | Replication fork collapse |
Domain functions from [1] [2] [10].
BLM-IN-1 is a small-molecule inhibitor identified via high-throughput screening. Unlike ML216 (a BLM-specific inhibitor), BLM-IN-1 competes with DNA for binding to BLM’s helicase domain:
Table 3: Comparative BLM Inhibitors
Inhibitor | IC₅₀ (BLM) | Selectivity vs. RecQ Helicases | Synergy with PARPi |
---|---|---|---|
BLM-IN-1 | 1.5 μM | Moderate (RECQ1/RECQ5 IC₅₀ >15 μM) | Yes (Olaparib) |
ML216 | 0.97–3.0 μM | High (RECQ1/RECQ5 IC₅₀ >50 μM) | Yes |
AO/854 | <10 μM | Undetermined | Yes (Cisplatin) |
BLM overexpression in cancers (e.g., prostate, lung) confers chemoresistance by enhancing DNA repair. BLM-IN-1 exploits this dependency:
Future directions include optimizing BLM-IN-1’s bioavailability and validating in vivo efficacy in BLM-overexpressing tumors.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: